molecular formula C15H13NO B6375681 2-Cyano-4-(4-ethylphenyl)phenol CAS No. 1261967-14-9

2-Cyano-4-(4-ethylphenyl)phenol

Cat. No.: B6375681
CAS No.: 1261967-14-9
M. Wt: 223.27 g/mol
InChI Key: VYUYTAAAAYPTGJ-UHFFFAOYSA-N
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Description

2-Cyano-4-(4-ethylphenyl)phenol is an organic compound characterized by the presence of a cyano group (-CN) and a phenolic hydroxyl group (-OH) attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-(4-ethylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water .

Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent. This method is known for its mild and green reaction conditions, making it suitable for large-scale synthesis .

Industrial Production Methods

Industrial production of this compound may involve scalable and green synthesis methods, such as the one-minute synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids. This method is efficient and environmentally friendly, allowing for the production of large quantities of the compound without the need for chromatographic purification .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(4-ethylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Ether derivatives or amine derivatives

Scientific Research Applications

2-Cyano-4-(4-ethylphenyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Cyano-4-(4-ethylphenyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the cyano group can participate in nucleophilic addition reactions. These interactions can lead to the modulation of enzyme activity or the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Cyanophenol: Lacks the ethyl group on the phenyl ring.

    4-Ethylphenol: Lacks the cyano group.

    4-Cyanophenol: Lacks the ethyl group on the phenyl ring.

Uniqueness

2-Cyano-4-(4-ethylphenyl)phenol is unique due to the presence of both the cyano and ethyl groups on the biphenyl structure. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(4-ethylphenyl)-2-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-2-11-3-5-12(6-4-11)13-7-8-15(17)14(9-13)10-16/h3-9,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUYTAAAAYPTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684654
Record name 4'-Ethyl-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261967-14-9
Record name 4'-Ethyl-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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